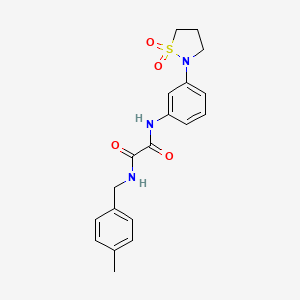

N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methylbenzyl)oxalamide

CAS No.: 1105206-30-1

Cat. No.: VC4704228

Molecular Formula: C19H21N3O4S

Molecular Weight: 387.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1105206-30-1 |

|---|---|

| Molecular Formula | C19H21N3O4S |

| Molecular Weight | 387.45 |

| IUPAC Name | N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[(4-methylphenyl)methyl]oxamide |

| Standard InChI | InChI=1S/C19H21N3O4S/c1-14-6-8-15(9-7-14)13-20-18(23)19(24)21-16-4-2-5-17(12-16)22-10-3-11-27(22,25)26/h2,4-9,12H,3,10-11,13H2,1H3,(H,20,23)(H,21,24) |

| Standard InChI Key | KZDKZJDDWFUTDJ-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O |

Introduction

N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methylbenzyl)oxalamide is a complex organic compound belonging to the oxalamide class, which is notable for its potential applications in medicinal chemistry and biological research. This compound features an oxalamide structure, significant in the synthesis of various bioactive molecules. The molecular formula of this compound is not explicitly provided in the available sources, but its molecular weight is approximately 337.4 g/mol.

Synthesis

The synthesis of N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methylbenzyl)oxalamide typically involves several key steps, which are generally performed under controlled conditions to optimize yield and purity. Solvents such as dichloromethane or dimethylformamide are commonly used for their ability to dissolve organic compounds effectively.

Potential Applications

This compound is primarily studied for its structural properties and potential pharmacological activities. The oxalamide class, to which it belongs, is known for exhibiting interesting biological activities, making it a subject of interest in medicinal chemistry and drug development.

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential bioactive properties |

| Biological Research | Studies on interaction with biological targets |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume